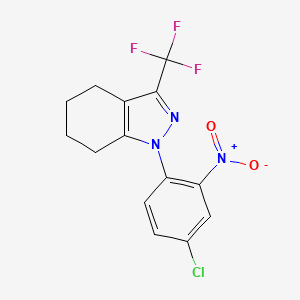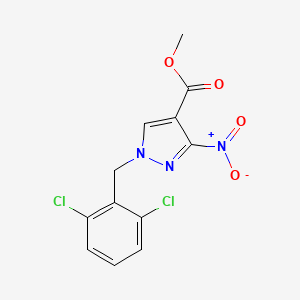![molecular formula C21H22Cl2N4O3 B10906382 5-(2-{1-[(4-Butylanilino)carbonyl]-2-oxopropylidene}hydrazino)-2,4-dichlorobenzamide](/img/structure/B10906382.png)
5-(2-{1-[(4-Butylanilino)carbonyl]-2-oxopropylidene}hydrazino)-2,4-dichlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-{(E)-1-[(4-BUTYLANILINO)CARBONYL]-2-OXOPROPYLIDENE}HYDRAZINO)-2,4-DICHLOROBENZAMIDE is a complex organic compound characterized by its unique structure, which includes a butylanilino group, a carbonyl group, and a dichlorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-{(E)-1-[(4-BUTYLANILINO)CARBONYL]-2-OXOPROPYLIDENE}HYDRAZINO)-2,4-DICHLOROBENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the butylanilino intermediate: This step involves the reaction of 4-butylaniline with a suitable acylating agent to introduce the carbonyl group.
Hydrazone formation: The intermediate is then reacted with hydrazine to form the hydrazone derivative.
Condensation reaction: The hydrazone derivative undergoes a condensation reaction with 2,4-dichlorobenzoyl chloride to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(2-{(E)-1-[(4-BUTYLANILINO)CARBONYL]-2-OXOPROPYLIDENE}HYDRAZINO)-2,4-DICHLOROBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The dichlorobenzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
5-(2-{(E)-1-[(4-BUTYLANILINO)CARBONYL]-2-OXOPROPYLIDENE}HYDRAZINO)-2,4-DICHLOROBENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(2-{(E)-1-[(4-BUTYLANILINO)CARBONYL]-2-OXOPROPYLIDENE}HYDRAZINO)-2,4-DICHLOROBENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling pathways, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
4-Butylanilino derivatives: Compounds with similar butylanilino groups.
Dichlorobenzamide derivatives: Compounds with similar dichlorobenzamide moieties.
Uniqueness
5-(2-{(E)-1-[(4-BUTYLANILINO)CARBONYL]-2-OXOPROPYLIDENE}HYDRAZINO)-2,4-DICHLOROBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C21H22Cl2N4O3 |
|---|---|
Molecular Weight |
449.3 g/mol |
IUPAC Name |
5-[[(E)-1-(4-butylanilino)-3-hydroxy-1-oxobut-2-en-2-yl]diazenyl]-2,4-dichlorobenzamide |
InChI |
InChI=1S/C21H22Cl2N4O3/c1-3-4-5-13-6-8-14(9-7-13)25-21(30)19(12(2)28)27-26-18-10-15(20(24)29)16(22)11-17(18)23/h6-11,28H,3-5H2,1-2H3,(H2,24,29)(H,25,30)/b19-12+,27-26? |
InChI Key |
QGRCWEFOVFQWPL-SIIDLPCOSA-N |
Isomeric SMILES |
CCCCC1=CC=C(C=C1)NC(=O)/C(=C(/C)\O)/N=NC2=C(C=C(C(=C2)C(=O)N)Cl)Cl |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C(=C(C)O)N=NC2=C(C=C(C(=C2)C(=O)N)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(5-bromothiophen-2-yl)methylidene]heptanehydrazide](/img/structure/B10906301.png)
![(2Z)-2-(1,3-benzoxazol-2-yl)-3-[(4,5-dimethyl-2-nitrophenyl)amino]prop-2-enal](/img/structure/B10906305.png)
![N'-[(1E)-1-(5-methylfuran-2-yl)ethylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B10906310.png)
![1-{2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-2-oxoethyl}pyridinium](/img/structure/B10906317.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(pyrrolidin-1-yl)acetohydrazide](/img/structure/B10906323.png)
![2-[5-(3-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B10906327.png)
![N'~3~-[1-(3-Cyanopropyl)-2-oxo-1,2-dihydro-3H-indol-3-yliden]-5-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B10906333.png)
![N-(2,4-difluorophenyl)-2-[(5-{[(4-methoxyphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B10906334.png)
![4-[1-hydroxy-3,3-dimethyl-10-(phenylcarbonyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]benzonitrile](/img/structure/B10906354.png)
![ethyl [3-(morpholin-4-ylcarbonyl)-4-nitro-1H-pyrazol-1-yl]acetate](/img/structure/B10906374.png)
![N'-[(E)-(4-fluorophenyl)methylidene]-2-({4-phenyl-5-[(phenylamino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)propanehydrazide](/img/structure/B10906389.png)



